molecular formula C18H15ClN2O2 B2447484 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922929-60-0

2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2447484
CAS No.: 922929-60-0
M. Wt: 326.78
InChI Key: WMKLPLXQATZPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of inflammation and immunology. It belongs to the pyridazin-3(2H)-one class of heterocycles, a scaffold well-documented for its diverse pharmacological potential, including acting as a scaffold for Formyl Peptide Receptor (FPR) agonists . FPRs play an essential role in the regulation of endogenous inflammation and immunity, and pyridazin-3(2H)-one derivatives bearing an arylacetamide moiety at the N-2 position have been identified as fundamental for FPR agonist activity . Research indicates such compounds can act as potent FPR1-selective agonists or FPR1/FPR2 dual agonists, inducing intracellular Ca2+ flux and chemotaxis in human neutrophils, making them valuable lead compounds for immunology studies . Furthermore, the pyridazinone core is recognized as a privileged structure in drug discovery. Molecular docking studies have shown that potent pyridazin-3(2H)-ones can overlap in their binding poses with known peptide ligands in FPR1 and FPR2 binding sites, providing a structural basis for their activity and guiding further rational drug design . Related pyridazinone derivatives have also been investigated for other activities, such as cyclooxygenase (COX-1/COX-2) inhibition, highlighting the versatility of this chemical scaffold . This product is provided for research purposes to support these and other investigative avenues in chemical biology and drug discovery. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-17-5-3-2-4-15(17)16-10-11-18(22)21(20-16)12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKLPLXQATZPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Oxo-4-(2-Methoxyphenyl)butanoic Acid

The pyridazinone core is synthesized via cyclocondensation of 4-oxo-4-(2-methoxyphenyl)butanoic acid with hydrazine hydrate. This method, adapted from analogous protocols for phenyl-substituted pyridazinones, involves refluxing equimolar quantities of the ketone and hydrazine in ethanol (12 h, 80°C). The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the heterocyclic ring.

Reaction Conditions

  • Molar Ratio : 1:1 (ketone : hydrazine hydrate)
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C
  • Yield : 70–85%

Characterization Data

  • 1H NMR (CDCl3) : δ 7.82 (d, 1H, H5), 7.45–7.30 (m, 4H, aromatic), 6.98 (s, 1H, H4), 3.89 (s, 3H, OCH3).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Alternative Route via Friedel-Crafts Acylation

A modified approach employs mucochloric acid (3,4-dichloro-2,5-furandione) and 2-methoxybenzene in a Friedel-Crafts reaction catalyzed by AlCl3. The intermediate 3,4-dichloro-5-(2-methoxyphenyl)furan-2(5H)-one is treated with hydrazine to yield the pyridazinone core.

Optimization Insights

  • Solvent : Dichloromethane (DCM) improves regioselectivity.
  • Reaction Time : 40 min at 80°C in DMF increases yield to 68%.

Alkylation at the 2-Position: Introduction of the 4-Chlorobenzyl Group

Nucleophilic Substitution with 4-Chlorobenzyl Bromide

The 2-position NH of the pyridazinone core undergoes alkylation with 4-chlorobenzyl bromide in the presence of a weak base (K2CO3) in acetone. Deprotonation of the NH group facilitates nucleophilic attack on the benzyl halide.

Standard Protocol

  • Reactants : 6-(2-methoxyphenyl)pyridazin-3(2H)-one (1 equiv), 4-chlorobenzyl bromide (1.2 equiv).
  • Base : K2CO3 (2 equiv).
  • Solvent : Acetone (anhydrous).
  • Conditions : Reflux (56°C, 6–8 h).
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

Yield Optimization

  • Excess Alkylating Agent : Increasing to 1.5 equiv improves yield to 92%.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time to 4 h.

Spectroscopic Validation

  • 1H NMR (CDCl3) : δ 7.53–7.25 (m, 8H, aromatic), 4.52 (s, 2H, CH2), 3.97 (s, 3H, OCH3), 2.49 (s, 3H, CH3).
  • 13C NMR : δ 167.16 (C=O), 160.31 (C=N), 135.43 (C-Cl), 52.76 (CH2).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Core Yield Alkylation Yield Total Yield
Cyclocondensation 85% 92% 78%
Friedel-Crafts 68% 89% 61%

The cyclocondensation route is superior due to higher core yields and milder conditions.

Purity and Byproducts

  • Cyclocondensation : Minimal byproducts (unreacted ketone <5%).
  • Friedel-Crafts : Requires column chromatography to remove AlCl3 residues.

Advanced Modifications and Derivatives

Functionalization of the Pyridazinone Core

Post-alkylation, the 5-position chlorine (if present) can be substituted with thiadiazole or oxadiazole moieties via nucleophilic aromatic substitution. For example, reaction with 5-amino-1,3,4-thiadiazole-2-thiol in DMF at 50°C introduces antifungal functionalities.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyridazinones.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one exhibits significant anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. In vitro studies have shown that this compound can reduce inflammation markers in various cell lines.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays report minimum inhibitory concentration (MIC) values as low as 5.0 µg/mL against Staphylococcus aureus and 10.0 µg/mL against Escherichia coli. This suggests its potential use in developing new antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
This compound5.0Staphylococcus aureus
This compound10.0Escherichia coli

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its effects on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Synthetic Applications

The compound serves as a versatile building block in synthetic chemistry, allowing for the development of more complex molecules with potential pharmacological activities. Its unique structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in drug development.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Anti-inflammatory Research : A study demonstrated that this compound significantly reduces inflammation in animal models of arthritis by inhibiting COX-1 and COX-2 enzymes.
  • Antimicrobial Efficacy : Research published in a peer-reviewed journal reported on the effectiveness of this compound against resistant bacterial strains, showcasing its potential as an alternative to traditional antibiotics.
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed promising results, indicating its ability to induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone class can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chlorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.

    2-(4-methoxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Contains a methoxy group on the benzyl moiety, which may alter its chemical properties.

    2-(4-chlorobenzyl)-6-(2-hydroxyphenyl)pyridazin-3(2H)-one: Contains a hydroxyl group instead of a methoxy group, which may influence its reactivity.

Uniqueness

2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the specific combination of the chlorobenzyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound's unique structure, featuring a pyridazine ring substituted with both chlorobenzyl and methoxyphenyl groups, enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN2OC_{18}H_{16}ClN_2O with a molecular weight of 328.79 g/mol. The structural characteristics contribute to its pharmacological properties, which include anti-inflammatory, antimicrobial, and potential anticancer activities.

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₂O
Molecular Weight328.79 g/mol
Chemical ClassPyridazinone
Key Functional GroupsChlorobenzyl, Methoxyphenyl

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Its mechanism of action may involve the modulation of phosphodiesterase (PDE) activity, which plays a crucial role in regulating inflammatory responses.

2. Antimicrobial Activity

Preliminary studies suggest that this pyridazinone derivative possesses antimicrobial properties against various bacterial strains. The presence of the chlorobenzyl group is thought to enhance its antibacterial efficacy by improving membrane penetration and interaction with bacterial targets.

3. Anticancer Potential

Recent research has indicated that compounds in the pyridazinone class can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have demonstrated that related pyridazinones can inhibit tubulin polymerization, with IC50 values comparable to established chemotherapeutic agents .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Inflammation Model : In vitro assays using human eosinophils showed that this compound significantly reduced inflammatory mediator release, indicating its potential use in treating respiratory conditions such as asthma .
  • Antimicrobial Testing : In studies against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentration (MIC) values suggesting effective antibacterial action, particularly against Gram-positive bacteria .
  • Cancer Cell Lines : Evaluations on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes like PDEs could lead to altered levels of cyclic nucleotides, thereby modulating inflammatory responses.
  • Microtubule Disruption : Similar to other anticancer agents, it may bind to tubulin and inhibit its polymerization, disrupting mitotic processes in cancer cells.

Comparison with Similar Compounds

A comparative analysis with related compounds reveals distinct advantages:

Compound NameKey FeaturesBiological Activity
2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-oneLacks methoxy groupModerate anti-inflammatory effects
5-Chloro-6-phenylpyridazin-3(2H)-oneSimpler structureExhibits antifungal activity
2-(4-methoxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-oneAdditional methoxy groupsBroader spectrum of biological activity

Q & A

Q. What are the established synthetic pathways for synthesizing pyridazinone derivatives such as 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted aldehydes and dihydropyridazinone precursors. For example:

  • Step 1: React 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with 2-methoxybenzaldehyde in ethanol.
  • Step 2: Use ethanolic sodium ethoxide (C₂H₅ONa) as a base to facilitate the formation of the benzylidene intermediate.
  • Step 3: Acidify the mixture with concentrated HCl to precipitate the product, followed by recrystallization in 90% ethanol for purification .
  • Key Variables: Reaction time (overnight), solvent choice (ethanol), and stoichiometric ratios (1:1 aldehyde to dihydropyridazinone) are critical for yield optimization.

Q. What spectroscopic and crystallographic techniques are used to characterize pyridazinone derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves molecular geometry and hydrogen-bonding networks. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in pyridazinone derivatives .
  • FT-IR and NMR: Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm in ¹H NMR) .
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of pyridazinone derivatives?

Methodological Answer:

  • Catalyst Screening: Test bases like sodium ethoxide vs. potassium tert-butoxide to enhance condensation efficiency .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with ethanol; higher polarity may stabilize intermediates but increase side reactions.
  • Temperature Control: Elevated temperatures (50–60°C) may accelerate condensation but risk decomposition. Use controlled reflux conditions .
  • Statistical Design: Apply response surface methodology (RSM) to optimize variables (e.g., molar ratios, solvent volume) .

Q. How should discrepancies in crystallographic and spectroscopic data be resolved during structural validation?

Methodological Answer:

  • Cross-Validation: Compare SC-XRD bond lengths/angles with DFT-optimized structures to identify outliers. For example, deviations >0.05 Å in C=O bond lengths suggest measurement errors or polymorphism .
  • Dynamic NMR Studies: Investigate conformational flexibility (e.g., rotational barriers of the methoxy group) that may explain spectral broadening .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π contacts) that could influence packing and spectroscopic properties .

Q. What strategies enhance the biological activity of pyridazinone analogs through structural modifications?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position of the benzyl moiety to improve binding to hydrophobic enzyme pockets .
  • Heterocycle Fusion: Attach triazole or benzimidazole rings to the pyridazinone core to modulate pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • Pharmacophore Modeling: Use docking simulations to predict interactions with targets like cyclooxygenase-2 (COX-2) or phosphodiesterase enzymes .

Q. What mechanistic insights can be gained from studying the reactivity of pyridazinone derivatives under acidic/basic conditions?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation pathways (e.g., ring-opening under strong acids) via LC-MS to identify labile bonds .
  • Kinetic Isotope Effects (KIE): Use deuterated solvents (e.g., D₂O) to probe rate-determining steps in base-catalyzed reactions .
  • Trapping Intermediates: Employ quenching agents (e.g., trimethylsilyl chloride) to isolate and characterize reactive enolate species .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the pharmacological activity of pyridazinone analogs?

Methodological Answer:

  • Standardized Assays: Re-evaluate bioactivity (e.g., IC₅₀ values) using consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-based viability) .
  • Metabolite Profiling: Compare metabolic stability across studies; rapid degradation in certain media may falsely reduce apparent potency .
  • Structural Verification: Confirm compound purity (>95% by HPLC) and stereochemistry (e.g., chiral HPLC for enantiomers) to exclude batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.